A Comprehensive Technical Guide to the Chemical Properties of 2,3-Dimethyl-2H-indazol-5-amine
A Comprehensive Technical Guide to the Chemical Properties of 2,3-Dimethyl-2H-indazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: 2,3-Dimethyl-2H-indazol-5-amine (CAS No. 221681-94-3) is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. As a substituted indazole, it belongs to a class of compounds renowned for a wide range of pharmacological activities. The unique arrangement of its dimethylated indazole core coupled with a primary aromatic amine at the 5-position provides a versatile scaffold for synthesizing more complex molecules. Its classification as a "Protein Degrader Building Block" further highlights its potential utility in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1]
This guide provides an in-depth exploration of the chemical properties of 2,3-Dimethyl-2H-indazol-5-amine. It is designed for researchers, scientists, and drug development professionals, offering a blend of compiled data, theoretical analysis, and practical insights to support laboratory work and synthetic strategy. We will delve into its physicochemical characteristics, spectroscopic profile, reactivity, and safety considerations, grounding all claims in authoritative sources.
Core Physicochemical Properties
The fundamental identity and physical nature of a compound are critical for its application in research. This section consolidates the key identifiers and known physical properties of 2,3-Dimethyl-2H-indazol-5-amine.
Chemical Identity and Descriptors
A consistent and accurate identification is paramount for regulatory compliance and scientific communication. The following table summarizes the primary identifiers for this compound.
| Identifier | Value | Source(s) |
| Chemical Name | 2,3-Dimethyl-2H-indazol-5-amine | [2][3] |
| Synonyms | 5-Amino-2,3-dimethyl-2H-indazole | [3] |
| CAS Number | 221681-94-3 | [1][2][3] |
| Molecular Formula | C₉H₁₁N₃ | [1][2][3] |
| Molecular Weight | 161.20 g/mol | [2][3] |
| Exact Mass | 161.0953 Da | [3][4] |
| InChIKey | IEKUCYHCKZEAAC-UHFFFAOYSA-N | [3] |
Physical and Computational Properties
Experimental data on the physical properties of 2,3-Dimethyl-2H-indazol-5-amine are not widely published. The data presented below are largely based on computational predictions, which provide valuable estimates for experimental design.
| Property | Value | Notes | Source(s) |
| Physical State | Solid, Powder | Assumed based on typical small organic molecules. | [5] |
| Density | 1.23 ± 0.1 g/cm³ | Predicted | [3] |
| Polar Surface Area (PSA) | 43.8 Ų | Predicted | [3] |
| XLogP3 | 1.3 | Predicted | [3] |
| Storage Temperature | Room Temperature | Recommended for maintaining stability. | [1] |
Spectroscopic Profile: Structure Elucidation
Spectroscopic analysis is the cornerstone of chemical characterization. While public, peer-reviewed spectra for this specific compound are scarce, we can predict its spectroscopic features with high confidence based on its functional groups and established principles.
Diagram: Annotated Structure for Spectroscopic Analysis
Caption: 2D structure of 2,3-Dimethyl-2H-indazol-5-amine.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic, amine, and methyl protons.
-
Aromatic Protons (δ 6.5-7.5 ppm): The benzene portion of the indazole ring contains three protons. Their chemical shifts are influenced by the electron-donating amine group and the heterocyclic ring. We would expect three distinct signals, likely exhibiting doublet or doublet-of-doublets splitting patterns based on their ortho- and meta-coupling.
-
Amine Protons (-NH₂, δ 3.5-5.0 ppm): The two protons of the primary amine group typically appear as a broad singlet.[6][7] The exact chemical shift can vary with solvent, concentration, and temperature due to hydrogen bonding. Confirmation of this signal can be achieved by D₂O exchange, which would cause the peak to disappear.[8]
-
N-Methyl Protons (N-CH₃, δ ~3.7-4.0 ppm): The methyl group attached to the N2 position of the indazole ring is expected to appear as a sharp singlet downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic system.
-
C-Methyl Protons (C-CH₃, δ ~2.3-2.6 ppm): The methyl group at the C3 position is attached to an sp²-hybridized carbon of the heterocyclic ring. It will appear as a sharp singlet, typically in this region for methyl groups on an aromatic-like ring.[8]
Carbon-13 (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will show nine distinct carbon signals.
-
Aromatic and Heterocyclic Carbons (δ 110-150 ppm): Six signals are expected for the sp²-hybridized carbons of the fused rings. The carbons bearing hydrogen (CH) will be distinguishable from the quaternary carbons (C) using a DEPT experiment. The carbon attached to the amine group (C5) will be shifted upfield due to its electron-donating effect.
-
N-Methyl Carbon (N-CH₃, δ ~30-35 ppm): The carbon of the N2-methyl group.
-
C-Methyl Carbon (C-CH₃, δ ~10-15 ppm): The carbon of the C3-methyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
-
N-H Stretching (3300-3500 cm⁻¹): As a primary aromatic amine, 2,3-Dimethyl-2H-indazol-5-amine is expected to show two distinct, sharp-to-medium bands in this region.[8] These correspond to the asymmetric and symmetric N-H stretching vibrations.[7][9]
-
C-H Stretching (2900-3100 cm⁻¹): Signals in this region will correspond to aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the two methyl groups (below 3000 cm⁻¹).
-
N-H Bending (1580-1650 cm⁻¹): A characteristic scissoring vibration for primary amines is expected in this region.[7][9]
-
C=C and C=N Stretching (1450-1620 cm⁻¹): Multiple sharp bands will appear in this fingerprint region, corresponding to the stretching vibrations of the indazole ring system.
-
C-N Stretching (1250-1335 cm⁻¹): A strong band is expected in this range, characteristic of aromatic amine C-N stretching.[9]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering clues to the structure through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular weight is 161.20. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms (three in this case) will have an odd-numbered molecular ion peak.[8] Therefore, a prominent signal at m/z = 161 is expected. The high-resolution mass spectrum should confirm the elemental composition of C₉H₁₁N₃.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of methyl radicals (M-15) or cleavage of the heterocyclic ring.
Chemical Reactivity and Synthetic Considerations
The utility of 2,3-Dimethyl-2H-indazol-5-amine as a building block stems from its predictable reactivity, primarily centered around the aromatic amine group and the indazole nucleus.
Diagram: Conceptual Reactivity Profile
Caption: Key reaction classes for 2,3-Dimethyl-2H-indazol-5-amine.
Reactivity of the Amine Group
The 5-amino group behaves as a typical, albeit slightly deactivated, aniline. It is the primary site for many synthetic transformations.
-
Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common first step to protect the amine or to introduce new functional moieties.
-
Alkylation and Arylation: The amine can undergo nucleophilic substitution with alkyl halides. More sophisticated C-N bond formation can be achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines or alkylarylamines.[10]
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures will convert the primary amine into a diazonium salt. This highly reactive intermediate can be subsequently converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -CN, -H) via Sandmeyer or related reactions.
Reactivity of the Indazole Ring
The indazole ring is an electron-rich aromatic system. The amine group at C5 is a strong activating group, directing electrophilic aromatic substitution to the ortho positions (C4 and C6). The steric hindrance from the fused ring system and the directing power of existing substituents will determine the regioselectivity of such reactions.
Synthetic Approaches
The synthesis of substituted indazoles often involves the cyclization of appropriately substituted phenyl precursors. While specific literature for the synthesis of 2,3-Dimethyl-2H-indazol-5-amine is not prevalent, a plausible route could involve the reduction of a nitro group precursor followed by N-methylation. The synthesis of the related N,2,3-trimethyl-2H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole involves steps of reduction and methylation, suggesting a similar strategy could be adapted.[11][12][13]
Stability and Storage
The compound is generally stable under normal laboratory conditions.[5] However, like many amines, it may be sensitive to light and air over long periods.
-
Recommended Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Safety and Handling
Proper handling is essential when working with any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
| Hazard Class | GHS Classification | Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [4] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. | [14] |
Recommended Safe Handling Protocol
Adherence to a strict protocol minimizes risk and ensures a safe laboratory environment.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear suitable, chemical-impermeable gloves.
-
Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[3]
-
-
Handling Procedures:
-
First Aid Measures:
References
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2, 3-dimethyl-2H-indazol-5-amine, min 97%, 1 gram. LabAlley. [Link]
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2,3-dimethyl-2H-indazol-6-amine. PubChem, National Center for Biotechnology Information. [Link]
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IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
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An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. [Link]
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2,3-Dimethyl-2H-indazol-5-amine. Pharmaffiliates. [Link]
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An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. [Link]
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An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. ResearchGate. [Link]
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Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives. ACS Publications. [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ACS Publications. [Link]
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5-((4-((2,3-Dimethyl-2H-indazol-6-yl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide Hydrochloride. Pharmaffiliates. [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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Spectroscopy of Amines. OpenStax. [Link]
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